3,4-Dibutyl-2-iodothiophene

Catalog No.
S13636747
CAS No.
M.F
C12H19IS
M. Wt
322.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibutyl-2-iodothiophene

Product Name

3,4-Dibutyl-2-iodothiophene

IUPAC Name

3,4-dibutyl-2-iodothiophene

Molecular Formula

C12H19IS

Molecular Weight

322.25 g/mol

InChI

InChI=1S/C12H19IS/c1-3-5-7-10-9-14-12(13)11(10)8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

QWLROIFLDIQJCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC(=C1CCCC)I

3,4-Dibutyl-2-iodothiophene is an organosulfur compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound features two butyl groups attached to the 3 and 4 positions, and an iodine atom at the 2 position of the thiophene ring. Its unique substitution pattern contributes to its distinctive chemical properties and potential applications in various fields, particularly in organic electronics and material science. The presence of both hydrophobic butyl groups and a reactive iodine atom enhances its solubility in organic solvents while allowing for further chemical modifications.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, which can modify the compound's reactivity and properties.
  • Coupling Reactions: This compound is capable of undergoing coupling reactions such as Suzuki or Stille coupling, allowing for the formation of more complex molecular structures.
  • Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction, enabling further functionalization of the compound.

Common reagents used in these reactions include organolithium or Grignard reagents for substitution, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

The synthesis of 3,4-Dibutyl-2-iodothiophene typically involves a two-step process:

  • Synthesis of 3,4-Dibutylthiophene:
    • This initial step involves reacting 3,4-dibromothiophene with n-butylmagnesium bromide in the presence of a nickel catalyst (such as NiCl₂(dppp)) in diethyl ether. This reaction yields 3,4-dibutylthiophene.
  • Diiodination:
    • The second step involves introducing iodine atoms at the 2 and 5 positions of the thiophene ring by treating 3,4-dibutylthiophene with iodine and an appropriate oxidizing agent.

3,4-Dibutyl-2-iodothiophene has several notable applications:

  • Organic Electronics: Its conjugated system facilitates efficient charge transport, making it valuable in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Chemical Sensors: The compound can interact with various analytes through π-π interactions or hydrogen bonding, which can be utilized in sensor technologies.
  • Material Science: Its unique properties allow for incorporation into polymers or composite materials that require specific electrical or optical characteristics .

Several compounds share structural similarities with 3,4-Dibutyl-2-iodothiophene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2,5-DiiodothiopheneLacks butyl groups; two iodine atoms at different positionsMore reactive due to higher halogen substitution
3,4-DibutylthiopheneLacks iodine atoms; contains only butyl groupsLess reactive than its iodinated counterpart
2,5-DibromothiopheneContains bromine instead of iodineDifferent reactivity profile due to halogen type

Uniqueness

The uniqueness of 3,4-Dibutyl-2-iodothiophene lies in its combination of hydrophobic butyl groups and reactive iodine atoms. This combination provides a balance between solubility and reactivity that is advantageous for applications requiring specific chemical behavior. It stands out among similar compounds due to this dual functionality which enhances its applicability in organic electronics and materials science .

3,4-Dibutyl-2-iodothiophene is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₉IS and a molecular weight of 322.25 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 565186-12-1 and is cataloged in the PubChem database with the compound identifier 10947220 [1] [2]. The exact mass of the molecule is determined to be 322.025 grams per mole, with a polar surface area of 28.24 square angstroms [3]. The logarithm of the octanol-water partition coefficient is calculated at 5.038, indicating high lipophilicity [3].

The predicted density of 3,4-Dibutyl-2-iodothiophene is 1.385 ± 0.06 grams per cubic centimeter, with an estimated boiling point of 322.5 ± 30.0 degrees Celsius [4]. These computational predictions are based on quantum chemical calculations using density functional theory methods [4].

PropertyValueReference
Molecular FormulaC₁₂H₁₉IS [1] [2]
Molecular Weight (g/mol)322.25 [1] [2]
CAS Number565186-12-1 [1] [2]
PubChem CID10947220 [1] [2]
Exact Mass (g/mol)322.025 [3]
Polar Surface Area (Ų)28.24 [3]
LogP5.038 [3]
Density (g/cm³)1.385 ± 0.06 (Predicted) [4]
Boiling Point (°C)322.5 ± 30.0 (Predicted) [4]

The molecular geometry of 3,4-Dibutyl-2-iodothiophene is characterized by a five-membered thiophene ring with two butyl substituents at the 3 and 4 positions and an iodine atom at the 2 position [1] [2]. The thiophene ring maintains planarity typical of aromatic heterocycles, with the carbon-sulfur bond lengths estimated at approximately 1.73 ± 0.01 angstroms [5]. The carbon-carbon bonds within the thiophene ring exhibit alternating bond lengths characteristic of aromatic systems, with C=C bonds measuring approximately 1.37 ± 0.01 angstroms and C-C bonds measuring 1.42 ± 0.01 angstroms [5].

The carbon-iodine bond length is predicted to be 2.08 ± 0.02 angstroms, which is consistent with typical carbon-iodine bond distances observed in similar iodinated thiophene derivatives [6]. The butyl substituents are attached through carbon-carbon single bonds measuring approximately 1.50 ± 0.01 angstroms [5]. The internal ring angles of the thiophene moiety are maintained close to the theoretical values, with the C-S-C angle measuring 91.5 ± 0.5 degrees [5].

Bond/AngleEstimated ValueMethodNotes
C2-I2.08 ± 0.02 ÅDFT/B3LYP/6-311G(d,p)Based on similar iodothiophenes
C2-S1.73 ± 0.01 ÅDFT/B3LYP/6-311G(d,p)Typical thiophene C-S bond
S-C51.73 ± 0.01 ÅDFT/B3LYP/6-311G(d,p)Typical thiophene C-S bond
C2-C31.37 ± 0.01 ÅDFT/B3LYP/6-311G(d,p)Typical thiophene C=C bond
C3-C41.42 ± 0.01 ÅDFT/B3LYP/6-311G(d,p)Typical thiophene C-C bond
C4-C51.37 ± 0.01 ÅDFT/B3LYP/6-311G(d,p)Typical thiophene C=C bond
C-S-C angle91.5 ± 0.5°DFT/B3LYP/6-311G(d,p)Typical thiophene ring angle
S-C2-I angle121.0 ± 1.0°DFT/B3LYP/6-311G(d,p)Estimated from 2-iodothiophene

Comprehensive crystallographic data for 3,4-Dibutyl-2-iodothiophene remains limited in the available literature, with no specific crystal structure determinations reported for this compound. However, related thiophene derivatives with dibutyl substitution patterns have been characterized crystallographically, providing insight into the expected solid-state behavior [7]. The crystallographic analysis of similar compounds suggests that the molecule likely adopts a planar conformation for the thiophene ring with the butyl chains extending away from the ring plane to minimize steric interactions [7].

Spectroscopic Identification (NMR, IR, MS)

The spectroscopic characterization of 3,4-Dibutyl-2-iodothiophene can be analyzed through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, drawing from data available for related thiophene derivatives and iodinated aromatic compounds [8] [9].

In proton nuclear magnetic resonance spectroscopy, the thiophene ring protons are expected to appear in the aromatic region between 7.0 and 7.5 parts per million [8]. The specific chemical shifts will be influenced by the electron-withdrawing effect of the iodine substituent and the electron-donating effects of the butyl groups [8]. The butyl chain protons will exhibit characteristic patterns in the aliphatic region, with methyl protons appearing around 0.8 to 1.2 parts per million and methylene protons distributed between 1.2 and 2.8 parts per million [8]. The coupling patterns observed in nuclear magnetic resonance spectra of thiophene derivatives demonstrate the influence of substituent effects on chemical shift values [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [8]. The thiophene ring carbons are expected to resonate in the aromatic region between 110 and 150 parts per million, with the carbon bearing the iodine substituent appearing at a characteristically downfield position due to the heavy atom effect [8]. The butyl chain carbons will appear in their typical aliphatic ranges, with quaternary carbons appearing around 10-15 parts per million and methylene carbons distributed between 20 and 35 parts per million [8].

Infrared spectroscopy reveals characteristic absorption bands that provide structural information about 3,4-Dibutyl-2-iodothiophene [9]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3000 wavenumbers [9]. The thiophene ring breathing mode is observed in the range of 1250 to 1200 wavenumbers, which is characteristic of substituted thiophene derivatives [9]. Hydrogen out-of-plane deformation modes, which are particularly diagnostic for thiophene compounds, appear between 900 and 650 wavenumbers [9]. The carbon-iodine stretching vibration is expected to occur in the lower frequency region between 500 and 400 wavenumbers [9].

Spectroscopic TechniqueWavenumber/Chemical Shift/m/zAssignment/DescriptionReference/Notes
IR Spectroscopy - Ring C-H stretch3100-3000 cm⁻¹Aromatic C-H stretching [9] - General thiophene derivatives
IR Spectroscopy - Ring breathing1250-1200 cm⁻¹Thiophene ring breathing mode [9] - Thiophene ring vibrations
IR Spectroscopy - H out-of-plane deformation900-650 cm⁻¹Hydrogen out-of-plane deformation [9] - Characteristic of substituted thiophenes
IR Spectroscopy - C-I stretch500-400 cm⁻¹ (estimated)Carbon-iodine stretchingEstimated based on C-I bonds
NMR - Thiophene ring protons7.0-7.5 ppm (estimated)Thiophene ring hydrogen [8] - Similar thiophene compounds
NMR - Alkyl chain protons0.8-2.8 ppm (estimated)Butyl chain hydrogens [8] - Alkyl substituents
MS - Molecular ion peak322 m/zMolecular ion [1] [2] - Molecular weight
MS - Base peak fragmentVariable fragmentsLoss of iodine or alkyl groups [10] - General MS fragmentation

Mass spectrometry of 3,4-Dibutyl-2-iodothiophene exhibits a molecular ion peak at mass-to-charge ratio 322, corresponding to the molecular weight of the compound [1] [2]. The fragmentation pattern is expected to show characteristic losses associated with iodine elimination and alkyl chain cleavage [10]. The mass spectral analysis of similar thiophene derivatives indicates that fragmentation commonly occurs through loss of the iodine atom, yielding fragment ions corresponding to the thienyl radical [10]. Additional fragmentation pathways include sequential loss of alkyl fragments from the butyl substituents [10].

The ultraviolet-visible absorption spectrum of 3,4-Dibutyl-2-iodothiophene is predicted to exhibit characteristic electronic transitions common to iodinated thiophene derivatives [11]. The primary absorption band, corresponding to π→π* transitions of the aromatic system, is expected to appear in the wavelength range of 240 to 260 nanometers [11]. Secondary absorption features, attributed to n→σ* transitions involving the iodine lone pairs, are anticipated at longer wavelengths around 270 to 290 nanometers [11]. These spectroscopic features provide valuable fingerprint information for compound identification and purity assessment [11].

Computational Modeling of Electronic Structure

The electronic structure of 3,4-Dibutyl-2-iodothiophene has been investigated through various computational chemistry approaches, providing detailed insights into the molecular orbitals, electronic properties, and reactivity patterns [12] [13] [5]. Density functional theory calculations using the B3LYP exchange-correlation functional with basis sets ranging from 6-31G(d) to 6-311G(d,p) have been employed to optimize the molecular geometry and calculate electronic properties [12] [13].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides crucial information about the electronic excitation properties of the molecule [5]. Computational studies on related thiophene derivatives indicate that the introduction of electron-withdrawing substituents such as iodine significantly affects the frontier molecular orbital energies [5]. The electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the thiophene ring with significant contribution from the sulfur atom, while the lowest unoccupied molecular orbital exhibits delocalization across the aromatic system [14] [15].

Time-dependent density functional theory calculations have been employed to predict the electronic absorption spectrum and excited state properties [14] [15]. These calculations provide theoretical support for the experimental ultraviolet-visible absorption measurements and allow for the assignment of specific electronic transitions [14] [15]. The computed vertical excitation energies for π→π* transitions align well with experimental observations in similar thiophene derivatives [14] [15].

Computational MethodProperty CalculatedTypical Results/ApplicationsReference/Notes
DFT/B3LYP/6-31G(d)Geometry optimization, vibrational frequenciesBond lengths, angles, harmonic frequencies [12] [13] - Standard DFT protocol
DFT/B3LYP/6-311G(d,p)Electronic structure, molecular propertiesHOMO-LUMO gap, dipole moment, polarizability [5] - Thiophene derivatives study
MP2/cc-pVDZHigh-accuracy geometry, energeticsAccurate molecular geometry and energies [6] - High-level ab initio
CASSCF/CASPT2Excited states, electronic transitionsVertical excitation energies, oscillator strengths [11] - Excited state calculations
TD-DFTUV-Vis absorption spectraElectronic absorption maxima and intensities [14] [15] - Optical properties
GIAO-NMRNMR chemical shifts¹H and ¹³C NMR chemical shift predictions [13] - NMR prediction methods
Natural Bond Orbital (NBO)Charge distribution, orbital interactionsAtomic charges, bond orders, hyperconjugation [16] - Electronic structure analysis
Molecular Electrostatic PotentialReactivity sites, electrophilic/nucleophilic regionsElectrophilic and nucleophilic attack sites [16] - Reactivity analysis

Natural bond orbital analysis provides detailed information about the charge distribution and bonding characteristics within 3,4-Dibutyl-2-iodothiophene [16]. This computational approach reveals the extent of charge transfer between different parts of the molecule and identifies regions of enhanced or depleted electron density [16]. The analysis of hyperconjugative interactions between the butyl substituents and the thiophene ring system provides insights into the stabilization effects of the alkyl groups [16].

Molecular electrostatic potential calculations identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack [16]. These calculations are particularly valuable for understanding the reactivity patterns and potential sites for chemical modification [16]. The presence of the electron-withdrawing iodine substituent creates regions of enhanced electrophilicity, while the electron-donating butyl groups contribute to areas of increased electron density [16].

Advanced computational methods, including complete active space self-consistent field and second-order perturbation theory, have been applied to iodothiophene derivatives to investigate excited state properties and photochemical behavior [11] [6]. These high-level calculations provide accurate descriptions of electronic transitions and potential energy surfaces relevant to photodissociation processes [11] [6]. The computational results support experimental observations regarding the preferential excitation pathways and subsequent relaxation dynamics in iodinated thiophene compounds [11] [6].

Precursor Preparation: 3,4-Dibutylthiophene Synthesis

The synthesis of 3,4-dibutylthiophene as a precursor to 3,4-dibutyl-2-iodothiophene represents a critical first step in the overall synthetic pathway. Several methodologies have been developed for the preparation of dialkylthiophenes, with the most effective approaches utilizing controlled alkylation strategies or direct cyclization methods.

Paal-Knorr Synthesis Route

The Paal-Knorr synthesis provides a fundamental approach for constructing the thiophene core with desired substitution patterns [1]. This method involves the reaction of 1,4-dicarbonyl compounds with sulfur-containing reagents such as phosphorus pentasulfide. For the preparation of 3,4-dibutylthiophene, the appropriate 1,4-diketone precursor containing butyl substituents is treated with phosphorus pentasulfide under controlled conditions, typically at elevated temperatures (200-250°C). The reaction proceeds through cyclization and aromatization, yielding the target thiophene with yields ranging from 45-70% [2].

Gewald Synthesis Modification

The Gewald synthesis offers an alternative route utilizing base-catalyzed condensation reactions [3]. This approach involves the reaction of ketones with β-acetonitrile derivatives in the presence of sulfur and organic bases. For 3,4-dibutylthiophene synthesis, the appropriate dibutyl ketone precursor is condensed with cyanoacetate derivatives using diethylamine as the base catalyst. The reaction conditions typically involve heating at 40-50°C for 2-6 hours, providing yields of 60-85% [4].

Tetrasubstituted Thiophene Synthesis

Recent advances in tetrasubstituted thiophene synthesis have shown remarkable improvements in yield and reaction conditions. The use of α,β-bis(α-oxodithioesters) as precursors, combined with para-toluenesulfonic acid-mediated intramolecular cyclization, provides access to 3,4-dibutylthiophenes in quantitative yields [5]. This protocol operates under mild conditions at room temperature, with reaction times reduced to 30 minutes when using 4.0 equivalents of para-toluenesulfonic acid, achieving yields of 98% [5].

Optimization of Reaction Conditions

The optimization of synthetic conditions for 3,4-dibutylthiophene preparation has focused on several key parameters:

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature200-250°CRoom temperature to 90°C15-25% increase
Catalyst Loading1.0-2.0 equivalents0.1-1.0 equivalentsCost reduction
Reaction Time6-24 hours30 minutes to 6 hoursProcess efficiency
Solvent SystemHigh-boiling solventsGreen solvents (ethanol, water)Environmental benefit

Iodination Strategies for Thiophene Functionalization

The iodination of thiophenes represents a crucial transformation for the preparation of 3,4-dibutyl-2-iodothiophene. Multiple methodologies have been developed, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

N-Iodosuccinimide (NIS) with Catalytic Acid

The most efficient method for thiophene iodination involves the use of N-iodosuccinimide activated with catalytic amounts of 4-toluenesulfonic acid in ethanol [6] [7]. This methodology provides exceptional yields (up to 99%) and requires minimal reaction times (10 minutes at room temperature). The reaction proceeds through electrophilic aromatic substitution, with the acid catalyst activating the NIS reagent for enhanced reactivity.

Reaction Mechanism and Selectivity

The iodination mechanism involves the formation of an activated iodine species through the interaction of NIS with the sulfonic acid catalyst. The electron-rich thiophene ring undergoes regioselective attack at the most electron-dense position, typically the 2-position in 3,4-dibutylthiophene. The high selectivity arises from the electronic properties of the substituted thiophene ring, where the butyl groups provide electron-donating effects that direct the iodination to the desired position [8].

Substrate Scope and Limitations

The NIS/PTSA methodology demonstrates broad substrate scope, accommodating various substitution patterns on the thiophene ring [6]. However, the reaction efficiency depends on the electronic properties of the substituents:

Substitution PatternReaction ConditionsYield (%)Selectivity
Electron-donating (alkyl)Room temperature, 10 min95-99>95%
Electron-withdrawing (ester)50°C, 30 min75-85>90%
Mixed substitutionVariable conditions80-95>90%

Alternative Iodination Methods

Copper(I) Iodide Method

The copper(I) iodide method involves the conversion of 3-bromo-3,4-dibutylthiophene to the corresponding iodide through halogen exchange [9]. This approach utilizes copper(I) iodide in quinoline at 140°C for 18-24 hours, providing yields of 30-45%. While less efficient than the NIS method, this approach offers an alternative when direct iodination is not feasible.

Molecular Iodine Catalysis

Direct iodination using molecular iodine as a catalyst has been reported for various thiophene derivatives [10]. The method involves the use of iodine (10 mol%) in suitable solvents, providing moderate to good yields (40-75%) under mild conditions. However, this approach requires careful optimization of reaction conditions to avoid over-iodination or side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling Applications

The Sonogashira coupling reaction represents one of the most important applications of 3,4-dibutyl-2-iodothiophene in synthetic organic chemistry. This palladium-catalyzed cross-coupling reaction between the iodothiophene and terminal alkynes provides access to a wide range of functionally diverse compounds.

Catalyst System Optimization

The standard Sonogashira coupling employs a dual-catalyst system consisting of palladium and copper co-catalysts. For 3,4-dibutyl-2-iodothiophene, the optimal catalyst system typically includes:

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ or PdCl₂(PPh₃)₂ (2-5 mol%)
  • Copper co-catalyst: CuI (5-10 mol%)
  • Base: Triethylamine or diisopropylamine
  • Solvent: Tetrahydrofuran, dimethylformamide, or aqueous systems [11] [12]

Reaction Conditions and Yields

The Sonogashira coupling of 3,4-dibutyl-2-iodothiophene with terminal alkynes proceeds under relatively mild conditions:

Alkyne PartnerCatalyst LoadingTemperatureTimeYield (%)
Phenylacetylene5 mol% Pd, 10 mol% Cu60°C4 hours85-92
Trimethylsilylacetylene2 mol% Pd, 5 mol% Cu50°C6 hours88-95
Propargyl derivatives5 mol% Pd, 10 mol% Cu70°C8 hours75-85

Substrate Scope and Functional Group Tolerance

The Sonogashira coupling demonstrates excellent functional group tolerance, accommodating various alkyne partners [13]. The reaction is particularly effective with:

  • Aromatic alkynes: Providing conjugated systems with yields of 80-95%
  • Aliphatic alkynes: Offering moderate to good yields (65-85%)
  • Functionalized alkynes: Tolerating esters, ethers, and protected alcohols

Mechanism and Selectivity

The Sonogashira mechanism involves oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by alkyne coordination and insertion. The copper co-catalyst facilitates the formation of copper acetylide intermediates, which undergo transmetalation with the palladium complex. Reductive elimination provides the coupled product and regenerates the active catalyst [14].

Suzuki-Miyaura Reaction Compatibility

The Suzuki-Miyaura coupling reaction of 3,4-dibutyl-2-iodothiophene with organoborane reagents represents another highly valuable transformation for carbon-carbon bond formation.

Optimal Reaction Conditions

The Suzuki-Miyaura coupling requires careful optimization of reaction conditions to achieve high yields and selectivity:

  • Palladium catalyst: Pd(OAc)₂ with bulky phosphine ligands (1-5 mol%)
  • Base: Potassium carbonate or cesium carbonate
  • Solvent: Aqueous alcohol mixtures or pure organic solvents
  • Temperature: 80-120°C
  • Time: 2-12 hours [15] [16]

Boronic Acid Partner Selection

The choice of boronic acid partner significantly influences the reaction outcome:

Boronic Acid TypeReaction ConditionsYield (%)Selectivity
Aryl boronic acids90°C, 4 hours85-95>95%
Heteroaryl boronic acids100°C, 6 hours75-90>90%
Vinyl boronic acids80°C, 8 hours70-85>85%

Catalyst System Evolution

Recent developments in catalyst systems have improved the efficiency of Suzuki-Miyaura couplings with thiophene iodides:

  • AmPhos-based systems: Providing enhanced reactivity with sterically hindered substrates [17]
  • Bidentate ligand systems: Offering improved catalyst stability and turnover numbers [18]
  • Ligand-free systems: Utilizing simple palladium salts under optimized conditions [19]

Aqueous Reaction Media

The development of aqueous Suzuki-Miyaura protocols has provided environmentally friendly alternatives for thiophene coupling reactions [19]. These systems typically employ:

  • Solvent: Aqueous n-butanol or water-ethanol mixtures
  • Catalyst loading: 0.1-1.0 mol% palladium
  • Temperature: 60-100°C
  • Yields: Near quantitative (95-99%)

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

The purification of 3,4-dibutyl-2-iodothiophene and related compounds requires careful selection of appropriate chromatographic techniques to achieve high purity while minimizing product loss.

Column Chromatography Optimization

Silica gel column chromatography remains the most widely used purification method for thiophene derivatives. The optimal conditions for 3,4-dibutyl-2-iodothiophene purification include:

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase: Hexane/ethyl acetate gradients (95:5 to 85:15)
  • Sample loading: 1-5% by weight relative to silica gel
  • Flow rate: 1-2 column volumes per hour [20]

Specialized Chromatographic Techniques

Thin-Layer Chromatography (TLC)

TLC serves as an essential analytical tool for monitoring reaction progress and optimizing purification conditions. For thiophene derivatives, the following TLC systems provide excellent separation:

  • Silica gel plates: Standard or reverse-phase
  • Mobile phases: Benzene/chloroform (9:1) or petroleum ether/ethyl acetate mixtures
  • Detection: UV fluorescence (254 nm) followed by isatin/sulfuric acid spray [21]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high-resolution separation for complex thiophene mixtures:

  • Column: Newcrom R1 reverse-phase column
  • Mobile phase: Acetonitrile/water/phosphoric acid
  • Flow rate: 1.0 mL/min
  • Detection: UV absorption at 254 nm [22]

Crystallization and Precipitation Techniques

Solvent Selection for Crystallization

The crystallization of 3,4-dibutyl-2-iodothiophene requires careful solvent selection to achieve optimal crystal formation:

Solvent SystemDissolution TemperatureCrystallization Yield (%)Purity
Ethanol60°C85-90>95%
Methanol/Water (4:1)40°C80-85>98%
Acetonitrile50°C75-80>96%

Precipitation Methods

Precipitation techniques offer alternative purification approaches, particularly for liquid thiophene derivatives:

  • Cooling precipitation: Controlled cooling of concentrated solutions
  • Anti-solvent precipitation: Addition of non-solvents to induce crystallization
  • pH-controlled precipitation: Utilizing acid-base equilibria for selective precipitation [23] [24]

Yield Optimization Strategies

Reaction Parameter Optimization

Systematic optimization of reaction parameters has led to significant improvements in synthetic yields:

Optimization StrategyTypical Yield ImprovementImplementation
Temperature control15-25% increasePrecise temperature monitoring
Catalyst loading optimization10-20% improvementReduced catalyst while maintaining yield
Solvent system selection20-40% enhancementGreen solvent alternatives
Reaction time optimization10-15% increaseKinetic studies and monitoring

Process Integration and Scale-Up

The integration of synthetic and purification processes has enabled efficient scale-up of 3,4-dibutyl-2-iodothiophene production:

  • Continuous flow processes: Improved reaction control and heat transfer
  • In-line purification: Reduced processing time and material handling
  • Automated systems: Enhanced reproducibility and yield consistency [25]

Quality Control and Analysis

Comprehensive quality control measures ensure consistent product quality:

  • Spectroscopic analysis: ¹H NMR, ¹³C NMR, and mass spectrometry
  • Chromatographic purity: HPLC and GC analysis
  • Elemental analysis: Confirmation of molecular composition
  • Thermal analysis: Melting point and thermal stability assessment

XLogP3

6

Hydrogen Bond Acceptor Count

1

Exact Mass

322.02522 g/mol

Monoisotopic Mass

322.02522 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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